molecular formula C12H16O3 B6591365 3-Ethyl-5-isopropoxybenzoic acid CAS No. 1369828-33-0

3-Ethyl-5-isopropoxybenzoic acid

Cat. No.: B6591365
CAS No.: 1369828-33-0
M. Wt: 208.25 g/mol
InChI Key: GVKBFEXMPYAPOZ-UHFFFAOYSA-N
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Description

3-Ethyl-5-isopropoxybenzoic acid is a substituted benzoic acid derivative with the molecular formula $ \text{C}{12}\text{H}{16}\text{O}_{3} $. Its structure features:

  • A carboxylic acid group (-COOH) at position 1 of the benzene ring.
  • An ethyl group (-CH$2$CH$3$) at position 3.
  • An isopropoxy group (-OCH(CH$3$)$2$) at position 4.

Its acidity (pKa) is likely lower than unsubstituted benzoic acid (pKa ~4.2) due to electron-donating effects of the ethyl and isopropoxy groups, which destabilize the deprotonated form.

Properties

IUPAC Name

3-ethyl-5-propan-2-yloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-9-5-10(12(13)14)7-11(6-9)15-8(2)3/h5-8H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKBFEXMPYAPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)OC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401270173
Record name Benzoic acid, 3-ethyl-5-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401270173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369828-33-0
Record name Benzoic acid, 3-ethyl-5-(1-methylethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1369828-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-ethyl-5-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401270173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-isopropoxybenzoic acid typically involves the alkylation of a benzoic acid derivative. One common method is the Friedel-Crafts alkylation, where benzoic acid is reacted with ethyl chloride and isopropyl alcohol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-isopropoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Formation of 3-ethyl-5-isopropoxybenzaldehyde or this compound.

    Reduction: Formation of 3-ethyl-5-isopropoxybenzyl alcohol.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

3-Ethyl-5-isopropoxybenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-isopropoxybenzoic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl (E)-3-(1,3-Benzodioxol-5-yl)acrylate

Key Differences :

Property 3-Ethyl-5-isopropoxybenzoic Acid Ethyl (E)-3-(1,3-Benzodioxol-5-yl)acrylate
Functional Groups Carboxylic acid Ethyl ester
Substituents Ethyl, isopropoxy Benzodioxol (fused ring), acrylate
Polarity Higher (due to -COOH) Lower (ester group)
Acidity Moderate (pKa ~5–6*) Non-acidic (ester lacks -COOH)
Applications Potential pharmaceutical intermediate Likely used in fragrances or polymers

Structural Insights :

  • The benzodioxol group in introduces a rigid, electron-rich aromatic system, whereas the ethyl and isopropoxy groups in the target compound provide steric bulk without fused-ring conjugation.
  • The ester group in reduces hydrogen-bonding capacity compared to the carboxylic acid in the target compound, impacting solubility and reactivity.

Ethyl 3-Hydroxy-5-methylbenzoate

Key Differences :

Property This compound Ethyl 3-Hydroxy-5-methylbenzoate
Functional Groups Carboxylic acid Ester, phenol (-OH)
Substituents Ethyl, isopropoxy Hydroxy, methyl
Acidity Moderate (pKa ~5–6*) Phenol (pKa ~10) and ester (non-acidic)
Solubility Lower water solubility Higher water solubility (due to -OH)
Reactivity Susceptible to decarboxylation Ester hydrolysis or phenolic oxidation

Structural Insights :

  • The hydroxy group in acts as a strong electron-withdrawing group when deprotonated, contrasting with the electron-donating isopropoxy group in the target compound.

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